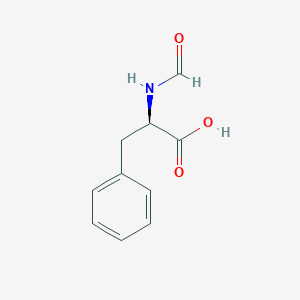

N-Formyl-D-phenylalanine

Vue d'ensemble

Description

N-Formyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Macrophage Activation : N-Formyl methionyl phenylalanine, a variant of N-Formyl-D-phenylalanine, has been found to increase adherence and diameter of alveolar macrophages, inducing morphological changes associated with macrophage activation. This suggests its utility in understanding the activation of macrophages and their bacteriolytic function (Rossman, Cassizzi, & Daniele, 1980).

Rapid Protein Labelling : A mutant pyrrolysyl-tRNA synthetase-tRNA(Pyl)(CUA) pair was used to genetically incorporate 3-formyl-phenylalanine into proteins at amber mutation sites in Escherichia coli. This process facilitated rapid and site-selective protein labelling, indicating potential applications in biochemical research (Tuley, Lee, Wu, Wang, & Liu, 2014).

Role in Plant Metabolism : Phenylalanine, a related compound to this compound, plays a central role in the interconnection between primary and secondary metabolism in plants, especially in conifers. It is crucial for the biosynthesis of phenylpropanoids, which are important for plant growth, reproduction, and defense (Pascual, El-Azaz, de la Torre, Cañas, Ávila, & Cánovas, 2016).

Human Spermatozoa Receptors : Synthetic N-formylated peptides, which include this compound, act as potent chemoattractants for human spermatozoa, suggesting the presence of specific receptors for these peptides on spermatozoa. This finding is significant for understanding human reproductive biology (Gnessi, Fabbri, Silvestroni, Moretti, Fraioli, Pert, & Isidori, 1986).

Hepatobiliary Excretion and Enterohepatic Circulation : Studies on N‐formyl methionyl leucyl 3H‐phenylalanine in rats demonstrated its rapid clearance from the systemic circulation and significant excretion in bile, indicating a major pathway for the excretion of bacterial chemotactic peptides in rats (Anderson, Woodhouse, Hobson, Myers, Broom, & Chadwick, 1987).

- a key player in cell division and protection from Reactive Oxygen Species. This research enhances our understanding of phenylalanine’s action in plant cells and points to its potential roles in similar cellular processes in other organisms (Perkowski & Warpeha, 2019).

Biosynthesis of L-Phenylalanine : A study on the biosynthesis of L-Phenylalanine in E. coli identified key enzymes in the shikimate pathway influencing its production. The findings provide a method for detecting bottlenecks in metabolic pathways, which can guide genetic manipulation to enhance yield of desired products like L-Phenylalanine (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).

Role in Phenylalanine Electroanalysis : Phenylalanine's importance in human health, particularly for individuals with phenylketonuria, highlights the need for effective methods to determine its concentration in biological fluids. Electrochemical sensors and biosensors have been developed for this purpose, offering insights into the health status of individuals based on phenylalanine levels (Dinu & Apetrei, 2020).

Chemotactic Factor for Neutrophils : N-Formyl peptides like this compound serve as potent chemotactic factors for neutrophils, playing a significant role in the body's immune response to bacterial infections (Marasco, Phan, Krutzsch, Showell, Feltner, Nairn, & Becker, 1984).

Structural and Functional Characterization : The human formyl peptide receptor, which binds to N-formyl-1-methionyl-1-leucyl-1-phenylalanine, has been structurally and functionally characterized, enhancing our understanding of how these peptides interact with their receptors and trigger cellular responses (Radel, Genco, & De Nardin, 1994).

Mécanisme D'action

Target of Action

N-Formyl-D-phenylalanine primarily targets the N-formyl peptide receptor (FPR) . FPR is a specific cell surface receptor that triggers different cascades of biochemical events, eventually leading to cellular activation . It has been associated with the inflammatory process .

Mode of Action

The compound interacts with its targets through a specific ligand of FPR1 . This interaction promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions . The mode of action of this compound involves the activation of G-protein-coupled FPR . This activation leads to changes in the cell, such as a reduction in the severity of seizures and protection against memory dysfunction .

Biochemical Pathways

The activation of FPR by this compound triggers different cascades of biochemical events . These events include the activation of the phospholipase C/phospholipase D-Ca2±calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular activation and differentiation .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The activation of FPR by this compound leads to various cellular effects. For instance, it has been shown to reduce the severity of seizures and protect against memory dysfunction . Additionally, it promotes osteoblastic differentiation and suppresses adipogenic differentiation . It also plays an anti-inflammatory role .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, during chemical synthesis, the amino group in Asp is protected, such as by carbobenzoxy or formyl groups . This protection process is necessary for shifting the equation to the desired direction and preventing undesirable reactions . More research is needed to fully understand how environmental factors influence the action of this compound.

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Formyl-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the innate immunity mechanism for host defense against pathogens . It binds to specific G protein-coupled receptors on cells, directing the inflammatory response to sites of bacterial invasion .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the behavior of limbic seizures, memory consolidation, and hippocampal neurodegeneration process .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to play an anti-inflammatory role, mediated by the activation of G-protein-coupled formyl peptide receptor (FPR) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that this compound can reduce neuronal inflammation, axonal demyelination, gliosis, neuronal apoptosis, vascular leakage, and blood-brain barrier impairment induced by experimental autoimmune encephalomyelitis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on an acute animal model of multiple sclerosis, it was found that all compounds of this compound reduced neuronal inflammation and other symptoms

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found that circulating this compound promotes a metabolic shift that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .

Transport and Distribution

It is known that it interacts with specific G protein-coupled receptors on cells , which may play a role in its localization or accumulation.

Subcellular Localization

It is known that the formyl peptide receptor 1 (FPR1), which this compound binds to, is a cell surface receptor protein . This suggests that this compound may be localized at the cell surface where it interacts with FPR1.

Propriétés

IUPAC Name |

(2R)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

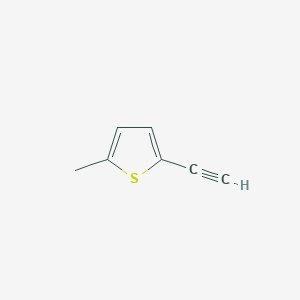

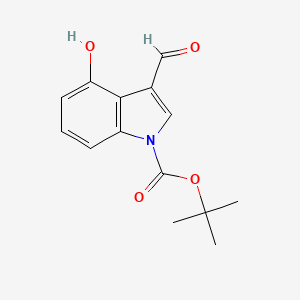

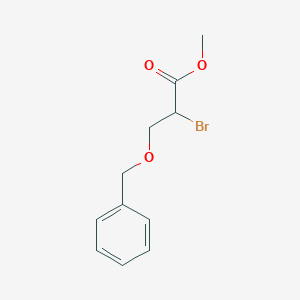

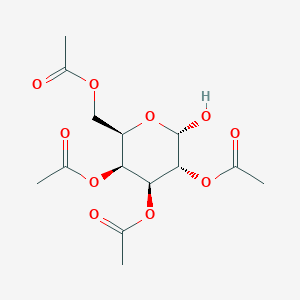

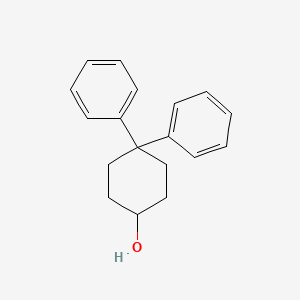

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

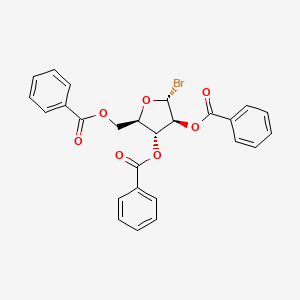

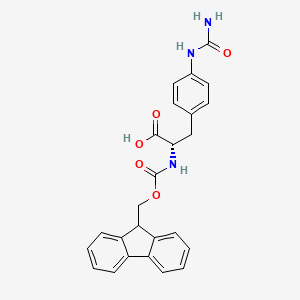

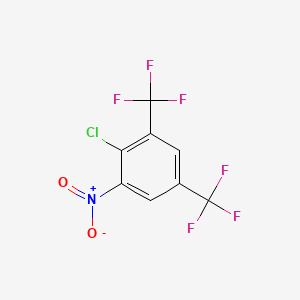

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)